Cas no 1602812-84-9 (3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione)
3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione
- 3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione
- 1602812-84-9
- EN300-1132665
-
- Inchi: 1S/C9H17BrO5S/c1-13-2-3-14-4-5-15-9-7-16(11,12)6-8(9)10/h8-9H,2-7H2,1H3
- InChI Key: IPCVLIQWMDIUBL-UHFFFAOYSA-N
- SMILES: BrC1CS(CC1OCCOCCOC)(=O)=O
Computed Properties
- Exact Mass: 315.99801g/mol
- Monoisotopic Mass: 315.99801g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 70.2Ų
3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132665-1.0g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1132665-0.05g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1132665-0.1g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1132665-0.25g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1132665-0.5g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1132665-1g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1132665-2.5g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1132665-5g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 5g |
$2858.0 | 2023-10-26 | |
| Enamine | EN300-1132665-10g |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]-1lambda6-thiolane-1,1-dione |
1602812-84-9 | 95% | 10g |
$4236.0 | 2023-10-26 |
3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione
Introduction to 3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione (CAS No. 1602812-84-9)
3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione (CAS No. 1602812-84-9) is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the thiolane class, a structural motif known for its versatile applications in synthetic chemistry and pharmacological research. The unique arrangement of functional groups, including bromine and ether moieties, makes it a promising candidate for further exploration in the development of novel therapeutic agents.
The structure of this compound features a central thiolane ring, which is a six-membered heterocyclic structure containing sulfur. This core structure is flanked by various substituents that enhance its reactivity and potential biological activity. Specifically, the presence of a bromine atom at the 3-position and ethoxy groups at the 4- and 6-positions introduces multiple sites for chemical modification, enabling researchers to tailor its properties for specific applications.
The ether functionalities in the molecule, particularly the 2-(2-methoxyethoxy)ethoxy group, contribute to its solubility and stability in aqueous environments. This characteristic is particularly advantageous for pharmaceutical applications, where bioavailability and metabolic stability are critical factors. The methoxy group further enhances the compound's ability to interact with biological targets by modulating its electronic properties.
Recent advancements in medicinal chemistry have highlighted the importance of thiolane derivatives in drug development. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial applications. The bromine substituent in 3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in the synthesis of complex organic molecules and have been instrumental in developing novel drug candidates.
In addition to its synthetic utility, this compound has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in pathological processes. For instance, modifications of the thiolane core have been explored for their ability to interfere with key signaling pathways implicated in diseases such as cancer and neurodegeneration. The ether and bromine groups are particularly noteworthy, as they can be strategically positioned to interact with biological targets without disrupting essential physiological functions.
The pharmacokinetic profile of 3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione is another area of interest. The compound's solubility and stability make it a promising candidate for oral or parenteral administration. Furthermore, its metabolic pathways can be modulated through structural modifications to improve bioavailability and reduce toxicity. These considerations are crucial for translating laboratory findings into viable therapeutic options for patients.
Current research is focused on optimizing the synthesis of this compound to achieve higher yields and purities while minimizing side reactions. Advances in catalytic systems and green chemistry principles have enabled more efficient production methods, reducing environmental impact without compromising quality. Additionally, computational modeling techniques are being employed to predict the biological activity of derivatives before experimental synthesis, saving time and resources.
The future prospects of 3-bromo-4-2-(2-methoxyethoxy)ethoxy-1lambda6-thiolane-1,1-dione are promising, with ongoing studies exploring its potential in combination therapies and personalized medicine approaches. Its unique structural features make it a valuable building block for designing molecules with tailored properties to address specific disease states. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation pharmaceuticals.
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